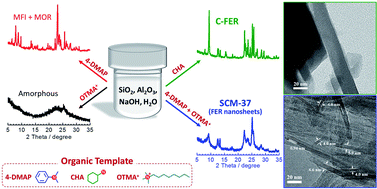Direct synthesis of ultrathin FER zeolite nanosheets via a dual-template approach†
RSC Advances Pub Date: 2022-05-11 DOI: 10.1039/D2RA01334G
Abstract
The synthesis of zeolites with nanosheet morphology has been attracting extensive attention. Despite the steady progress, the direct synthesis of ultrathin nanosheets of FER zeolite with thickness of less than 10 nm is still a great challenge. Herein we report a facile synthesis of FER zeolite nanosheets (named SCM-37) by using octyltrimethylammonium chloride (OTMAC) and 4-dimethylaminopyridine (4-DMAP) as dual organic templates. The effects of synthesis parameters, including initial molar ratio of SiO2/Al2O3, crystallization temperature and time were investigated. It turned out that the crystallization field of SCM-37 was narrow. A two-step crystallization method was utilized to obtain pure and completely crystallized SCM-37 zeolite. SCM-37 was characterized by multiple techniques, including X-ray powder diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), nitrogen physisorption, Fourier transform infrared (FTIR), ammonia-temperature programmed desorption (NH3-TPD) and nuclear magnetic resonance (NMR), and compared with the conventional FER zeolite (C-FER). The two most significant features of SCM-37 are the ultrathin crystal nanosheet and extremely high external surface area. The thickness of SCM-37 along the a-axis is 4∼7 nm, while that of C-FER is over 20 nm. The external surface area reaches 198 m2 g−1, which is over ten times larger than that of C-FER. The catalytic performances of the FER zeolites were evaluated by the cracking of 1,3,5-triisopropylbenzene (TiPB). Although possessing a lower amount of total acid sites, SCM-37 showed higher conversion of TiPB, as well as selectivity to the deep cracking products. The superior performance of SCM-37 was attributed to the higher external surface area arising from the ultrathin nanosheets.


Recommended Literature
- [1] Disordered peptide chains in an α-C-based coarse-grained model†
- [2] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [3] Back cover
- [4] Hydrogels formed from Fmoc amino acids†
- [5] Engineering plasmonic semiconductors for enhanced photocatalysis
- [6] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [7] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [8] Viscosity of aqueous DNA solutions determined using dynamic light scattering
- [9] An ultrasensitive electrochemical biosensor for microRNA-21 detection via AuNPs/GAs and Y-shaped DNA dual-signal amplification strategy†
- [10] Contents list

Journal Name:RSC Advances
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 189337-28-8
-
CAS no.: 10403-00-6









